molecular formula C13H11FO B1621782 3-Fluoro-4'-methoxybiphenyl CAS No. 72093-48-2

3-Fluoro-4'-methoxybiphenyl

Cat. No. B1621782
CAS RN: 72093-48-2
M. Wt: 202.22 g/mol
InChI Key: LOZCDFKRNKCRLO-UHFFFAOYSA-N
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Patent
US08652353B2

Procedure details

1-Bromo-3-fluorobenzene (28.8 g, 0.165 mol), potassium carbonate (50 g, 0.362 mol), 4-methoxybenzene boronic acid (27.6 g, 0.182 mol), water (100 ml) and acetone (300 ml) were placed in 1 L round-bottom three necked flask equipped with condenser, thermometer, mechanical stirrer and nitrogen inlet and outlet. The reaction flask was flushed with nitrogen and minor flow was held during whole reaction time. The mixture was heated up to the boiling point to 40° C. to degas the reaction system and then cooled down and the catalyst palladium acetate (0.1 g) was added. The temperature has increased of few degrees and the solution turned brown. The mixture was refluxed for 6 hours, then was cooled down, poured on cold water and the precipitated gray solid was filtered off. The raw product was recrystallized from ethanol (500 ml). The product (28.9 g) in a form of white crystals was obtained, 88% of theor. yield. The melting point 63-64° C.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1.O>CC(C)=O>[F:8][C:4]1[CH:3]=[C:2]([C:20]2[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)[CH:7]=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)F
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
27.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser
CUSTOM
Type
CUSTOM
Details
The reaction flask was flushed with nitrogen and minor flow
CUSTOM
Type
CUSTOM
Details
to degas the reaction system
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
ADDITION
Type
ADDITION
Details
the catalyst palladium acetate (0.1 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The temperature has increased of few degrees
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down
ADDITION
Type
ADDITION
Details
poured on cold water
FILTRATION
Type
FILTRATION
Details
the precipitated gray solid was filtered off
CUSTOM
Type
CUSTOM
Details
The raw product was recrystallized from ethanol (500 ml)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.9 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.